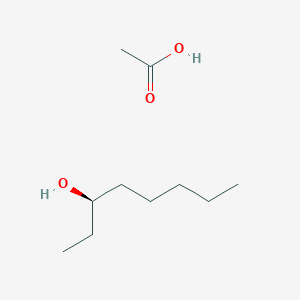
acetic acid;(3R)-octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(3R)-octan-3-ol is a compound that combines the properties of acetic acid and (3R)-octan-3-ol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely known as the main component of vinegar. (3R)-octan-3-ol is an alcohol with the chemical formula C₈H₁₇OH, characterized by its chiral center at the third carbon, making it optically active.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid can be synthesized through several methods, including the oxidation of ethanol, acetaldehyde, and butane. The most common industrial method is the carbonylation of methanol, which involves reacting methanol with carbon monoxide in the presence of a catalyst such as rhodium or iridium .
(3R)-octan-3-ol can be synthesized through the reduction of (3R)-octanone using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent such as tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods
Industrial production of acetic acid primarily involves the methanol carbonylation process, which is highly efficient and widely used . This process can produce acetic acid with high purity and yield. For (3R)-octan-3-ol, industrial production may involve the hydrogenation of octanal or the reduction of octanone using catalytic hydrogenation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water at high temperatures.
Reduction: It can be reduced to ethanol using reducing agents like lithium aluminum hydride.
(3R)-octan-3-ol, being an alcohol, can undergo:
Oxidation: It can be oxidized to (3R)-octanone using oxidizing agents like pyridinium chlorochromate.
Substitution: It can react with acids to form esters.
Common Reagents and Conditions
Oxidation of Acetic Acid: Requires high temperatures and catalysts such as manganese acetate.
Reduction of Acetic Acid: Uses lithium aluminum hydride in an inert solvent.
Esterification: Involves acetic acid and an alcohol with a catalytic amount of sulfuric acid.
Major Products
Oxidation of Acetic Acid: Produces carbon dioxide and water.
Reduction of Acetic Acid: Produces ethanol.
Esterification: Produces esters like ethyl acetate.
Wissenschaftliche Forschungsanwendungen
Acetic acid and (3R)-octan-3-ol have diverse applications in scientific research:
Chemistry: Acetic acid is used as a solvent and reagent in organic synthesis. (3R)-octan-3-ol is used in stereochemical studies and as a chiral building block.
Biology: Acetic acid is used in DNA extraction and as a preservative. (3R)-octan-3-ol is studied for its role in pheromone signaling in insects.
Medicine: Acetic acid is used in the treatment of ear infections and as an antiseptic. (3R)-octan-3-ol is investigated for its potential therapeutic effects.
Industry: Acetic acid is used in the production of vinyl acetate monomer, acetic anhydride, and various esters. (3R)-octan-3-ol is used in the fragrance industry.
Wirkmechanismus
Acetic Acid
Acetic acid exerts its effects primarily through its acidic nature. It can donate protons (H⁺) in aqueous solutions, leading to the formation of acetate ions. This property makes it effective as an antimicrobial agent by disrupting the pH balance of microbial cells .
(3R)-Octan-3-ol
The mechanism of action of (3R)-octan-3-ol involves its interaction with specific receptors in biological systems. In insects, it acts as a pheromone by binding to olfactory receptors, triggering behavioral responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formic Acid: The simplest carboxylic acid, with similar acidic properties but a simpler structure.
Propionic Acid: Another carboxylic acid with a slightly longer carbon chain.
Butyric Acid: Known for its unpleasant smell, used in the production of butyrate esters.
Ethanol: A simple alcohol with similar chemical reactivity but different physical properties.
®-2-Octanol: A stereoisomer of (3R)-octan-3-ol with similar chemical properties but different biological activity.
Uniqueness
Acetic acid is unique due to its widespread use in both industrial and household applications. (3R)-octan-3-ol is unique because of its chiral nature, making it valuable in stereochemical research and applications in the fragrance industry.
Eigenschaften
CAS-Nummer |
50498-93-6 |
|---|---|
Molekularformel |
C10H22O3 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
acetic acid;(3R)-octan-3-ol |
InChI |
InChI=1S/C8H18O.C2H4O2/c1-3-5-6-7-8(9)4-2;1-2(3)4/h8-9H,3-7H2,1-2H3;1H3,(H,3,4)/t8-;/m1./s1 |
InChI-Schlüssel |
VAQPJZHYHSAMGZ-DDWIOCJRSA-N |
Isomerische SMILES |
CCCCC[C@@H](CC)O.CC(=O)O |
Kanonische SMILES |
CCCCCC(CC)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


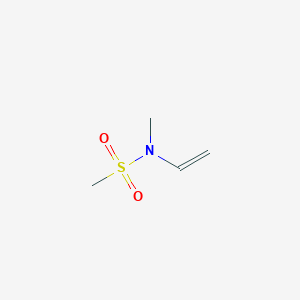

![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
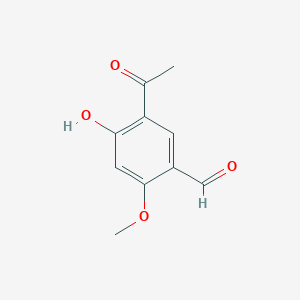
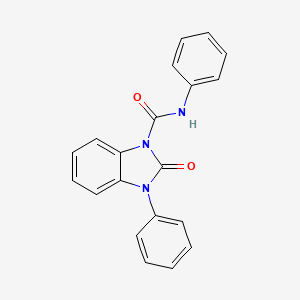
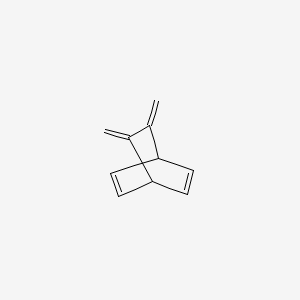
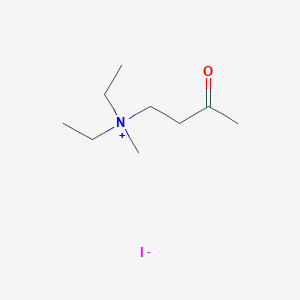

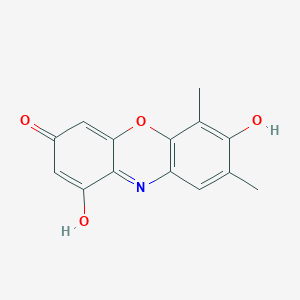

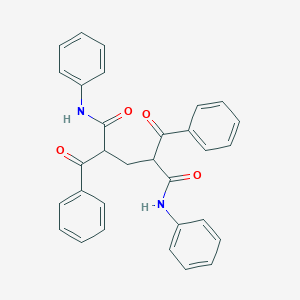
![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)

